5'-Chloro-norlaudanosoline

Benzylisoquinoline alkaloid biosynthesis Enzyme substrate specificity Metabolic engineering

Researchers engineering benzylisoquinoline alkaloid (BIA) pathways require precisely halogenated probes, where generic substitution compromises enzymatic specificity data. 5'-Chloro-norlaudanosoline is a defined 5'-chloro substrate analog for mapping the substrate tolerance of downstream enzymes (e.g., methyltransferases, P450s) in reconstituted systems. - Distinct 5'-chloro modification alters steric/electronic profiles, challenging enzyme active sites uniquely vs. unsubstituted or 6'-chloro isomers. - Characteristic chlorine isotope pattern (M, M+2) enables use as an orthogonal internal standard in mass spectrometry. - Enables engineering of non-natural halogenated alkaloids, providing an unambiguous synthetic marker absent in natural BIA intermediates.

Molecular Formula C16H17BrClNO4
Molecular Weight 402.7 g/mol
Cat. No. B13862419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Chloro-norlaudanosoline
Molecular FormulaC16H17BrClNO4
Molecular Weight402.7 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C(=C3)Cl)O)O.Br
InChIInChI=1S/C16H16ClNO4.BrH/c17-11-3-8(5-15(21)16(11)22)4-12-10-7-14(20)13(19)6-9(10)1-2-18-12;/h3,5-7,12,18-22H,1-2,4H2;1H
InChIKeyINODXGDBUNYVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Chloro-norlaudanosoline Overview


5'-Chloro-norlaudanosoline is a halogenated derivative of the core benzylisoquinoline alkaloid (BIA) scaffold, norlaudanosoline (tetrahydropapaveroline) . Structurally defined as 1-[(3-chloro-4,5-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide , this compound introduces a chlorine atom at the 5'-position of the benzyl moiety, a specific modification that distinguishes it from its parent compound and other positional isomers. Its primary characterization lies in its role as a specialized intermediate and substrate analog for probing the enzymatic specificity and metabolic flux of BIA biosynthetic pathways, particularly those leading to morphinan and other complex alkaloids .

Product Role
Halogenated benzylisoquinoline alkaloid probe for biosynthetic pathway studies
Structural Distinction
5'-chloro substitution on the benzyl moiety creates a distinct steric and electronic profile for enzyme active-site mapping
Research Context
Supports metabolic engineering, enzyme promiscuity profiling, and analytical reference method development

5'-Chloro-norlaudanosoline: Interchangeability Risks


Generic substitution among norlaudanosoline derivatives is scientifically unsound due to the profound impact of specific halogen substitutions on molecular recognition and biological function. The introduction of a chlorine atom at the 5' position is not an inert modification; it alters the compound's electronic distribution, steric profile, and hydrogen-bonding potential, thereby fundamentally changing its interactions with biological targets such as enzymes and receptors . This principle is well-established in structure-activity relationship (SAR) studies of tetrahydroisoquinolines (THIQs), where even minor positional shifts of a halogen can dictate binding affinity and selectivity for dopamine receptors and other CNS targets [1]. Therefore, substituting 5'-Chloro-norlaudanosoline with a different positional isomer (e.g., 6'-chloro) or an unsubstituted analog will yield divergent and non-comparable results, compromising data integrity in biosynthetic pathway engineering or pharmacological target engagement studies.

5'- vs. 6'-Chloro isomer
Positional isomerism alters molecular geometry and electrostatic potential; each isomer maps enzyme active-site topology differently and may shift pathway-engineering outcomes.
Unsubstituted norlaudanosoline
Halogen-induced steric and electronic changes modify substrate-enzyme kinetics and pharmacological-receptor interactions; results from the natural intermediate may not transfer directly.
Other halogenated THIQ analogs
Class-level SAR shows that specific halogen position and scaffold decoration dictate dopamine-receptor binding shift; 5'-chloro substitution confers a distinct pharmacological context requiring isomer-specific review.

5'-Chloro-norlaudanosoline: Comparative Evidence


Structural Impact vs. Unsubstituted Norlaudanosoline

5'-Chloro-norlaudanosoline is chemically defined as a halogenated analog of the core BIA scaffold, norlaudanosoline. The substitution of a hydrogen atom with a chlorine atom at the 5' position of the benzyl ring constitutes a specific, quantifiable structural difference with a molecular weight increase of 34.45 g/mol (from 287.32 g/mol for the free base to 321.77 g/mol for the 5'-chloro free base) . This modification directly impacts the compound's behavior as a substrate for key biosynthetic enzymes, such as norcoclaurine 6-O-methyltransferase, which are highly sensitive to steric and electronic changes in their ligands [1]. The unsubstituted parent compound is a natural pathway intermediate, whereas the 5'-chloro variant is a synthetic probe designed to interrogate the promiscuity and tolerance of these enzymatic steps, providing a tool to generate novel, non-natural halogenated alkaloids [2].

Structural Impact vs. Parent
Class-level inference
+34.45 g/mol molecular weight increase vs. unsubstituted norlaudanosoline (free base)
Supports enzyme-substrate binding alteration context; specialized tool for pathway engineering.
Calculated from molecular formula (C16H16ClNO4 vs C16H17NO4)
Benzylisoquinoline alkaloid biosynthesis Enzyme substrate specificity Metabolic engineering

Enzyme Active Site Mapping: 5'- vs. 6'-Chloro Isomer

5'-Chloro-norlaudanosoline and its positional isomer, 6'-Chloro-norlaudanosoline, are distinct chemical entities with chlorine atoms substituted on different carbon atoms of the benzyl ring . This positional isomerism results in different three-dimensional geometries and electronic distributions, as evidenced by their unique IUPAC names and InChIKeys. The 5'-chloro derivative has the chlorine at the 3-position of the benzyl ring, while the 6'-chloro derivative has it at the 2-position . This seemingly minor change leads to dramatically different interactions within the confined active sites of BIA-pathway enzymes like norcoclaurine synthase (NCS) and downstream O-methyltransferases. The 5'-chloro isomer serves as a specific probe for the steric and electronic tolerance of the enzyme pocket that accommodates the benzyl moiety, whereas the 6'-chloro isomer will present a different steric profile, allowing researchers to map the active site topology and identify pathways tolerant to specific halogenation patterns for novel alkaloid production [1].

5'- vs. 6'-Chloro Isomer
Reported structural comparison
5'-chloro (3-position on benzyl ring) vs. 6'-chloro (2-position on benzyl ring)
Positional isomer choice determines enzyme active-site mapping profile; may not replicate across isomers.
Qualitative geometry/electrostatic difference; requires isomer-specific validation.
Positional isomer profiling Enzyme active site mapping Halogenated BIA analogs

Altered Pharmacological Profile vs. Parent

While direct binding data for 5'-Chloro-norlaudanosoline is not yet reported in primary literature, class-level SAR for halogenated tetrahydroisoquinolines (THIQs) demonstrates that halogen substitution can drastically alter dopaminergic pharmacology. The parent compound, norlaudanosoline (tetrahydropapaveroline), is a dopamine uptake inhibitor with a modest Ki of 41 μM . In contrast, a related THIQ, 1-butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, achieves a Ki of 66 nM for D2-like dopamine receptors, representing an approximately 620-fold increase in potency and a shift from uptake inhibition to direct receptor antagonism [1]. This class-level evidence strongly suggests that the 5'-chloro substitution in norlaudanosoline is not merely a passive structural tag but is expected to confer a distinct pharmacological fingerprint compared to the unsubstituted parent, likely involving altered potency and/or receptor subtype selectivity.

Pharmacological Profile Shift
Class-level inference
~620-fold potency shift reported for a related halogenated THIQ at D2-like receptors (Ki 66 nM) vs. parent scaffold (Ki 41 μM).
Suggests distinct pharmacological context; supports CNS receptor-target engagement profiling as a unique probe.
Data for 5'-Chloro-norlaudanosoline not yet reported; inferred from class-level SAR.
Dopamine receptor pharmacology CNS ligand development Structure-Activity Relationship (SAR)

5'-Chloro-norlaudanosoline: Verified Applications


Probing Enzyme Substrate Promiscuity

5'-Chloro-norlaudanosoline serves as a critical substrate analog in reconstituted benzylisoquinoline alkaloid (BIA) pathways within microbial hosts like E. coli or S. cerevisiae . Its specific 5'-chloro substitution provides a unique steric and electronic challenge to downstream biosynthetic enzymes (e.g., methyltransferases, cytochrome P450s), enabling researchers to map the substrate tolerance of each enzymatic step. This is essential for engineering novel, non-natural halogenated alkaloids with potentially improved therapeutic properties. Substituting the 5'-chloro isomer with the 6'-chloro isomer would yield entirely different results, as each positional isomer interacts uniquely with the enzyme's active site .

CNS Target Engagement Profiling

Based on established SAR for halogenated tetrahydroisoquinolines , 5'-Chloro-norlaudanosoline is a valuable starting point for developing pharmacological probes with a predicted profile distinct from unsubstituted norlaudanosoline. While the parent compound is a weak dopamine uptake inhibitor (Ki = 41 μM), the introduction of a chlorine atom in related THIQs has been shown to increase receptor binding potency by orders of magnitude and shift the mechanism of action (e.g., to D2-like antagonism with a Ki of 66 nM) . 5'-Chloro-norlaudanosoline is thus procured for studies aiming to elucidate the specific contribution of the 5'-chloro substitution to dopaminergic, serotonergic, or adrenergic receptor pharmacology.

Internal Standard for Alkaloid Analysis

Due to its specific halogenation pattern and well-defined structure, 5'-Chloro-norlaudanosoline can be employed as a unique internal standard or reference compound in mass spectrometry-based assays for complex alkaloid mixtures . Its distinct molecular weight (402.67 g/mol for the hydrobromide salt) and characteristic chlorine isotope pattern (M, M+2 peaks) provide a clear and unambiguous signal, differentiating it from natural, unsubstituted BIA intermediates. This application leverages its non-natural, synthetic origin as an orthogonal analytical marker, a capability not possible with its natural, unsubstituted counterparts.

Application
Selection Property
Validation Focus
BIA pathway enzyme promiscuity profiling
5'-chloro substrate analog specificity
Enzyme tolerance mapping with positional isomer controls
CNS receptor-target engagement studies
Halogen-dependent dopaminergic pharmacology context
Receptor binding and selectivity profiling against unsubstituted scaffold
Mass spectrometry alkaloid analysis
Distinct molecular weight and chlorine isotope pattern
Signal differentiation from natural, unsubstituted BIA intermediates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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